1-エチル-3-メチル-1H-イミダゾール-3-イウム 4-メチルベンゼンスルホネート

説明

1-Ethyl-3-methylimidazolium tosylate is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions and material processing.

Synthesis Analysis

The synthesis of 1-ethyl-3-methylimidazolium-based ionic liquids typically involves the combination of an imidazolium cation with an appropriate anion. In the case of 1-ethyl-3-methylimidazolium tosylate, the tosylate anion is paired with the 1-ethyl-3-methylimidazolium cation. The synthesis process may involve quaternization reactions and anion exchange procedures to obtain the desired ionic liquid with high purity and yield.

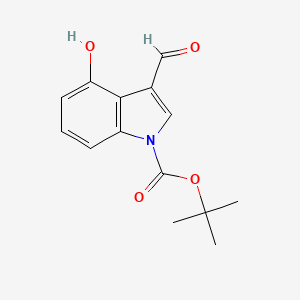

Molecular Structure Analysis

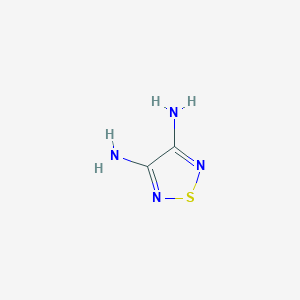

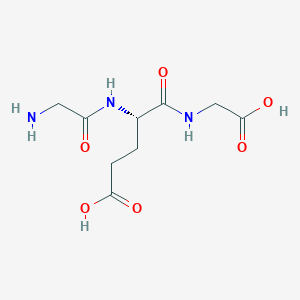

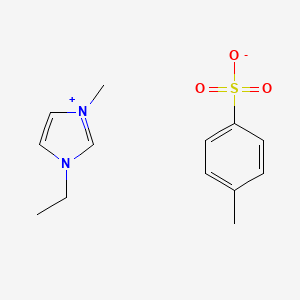

The molecular structure of 1-ethyl-3-methylimidazolium tosylate consists of the 1-ethyl-3-methylimidazolium cation, which has an imidazolium ring with ethyl and methyl substituents, and the tosylate anion, which is a sulfonate group with a toluene backbone. The interactions between the cation and anion are primarily electrostatic, but hydrogen bonding and van der Waals forces can also play a role in the overall structure of the ionic liquid.

Chemical Reactions Analysis

1-Ethyl-3-methylimidazolium tosylate can participate in various chemical reactions due to its ionic nature and ability to stabilize transition states. It can act as a catalyst or solvent in reactions such as the condensation of glucosamine, where it enhances selectivity and reaction rates by coordinating with substrates through hydrogen bonding . It can also catalyze the cyanosilylation of carbonyl compounds, demonstrating high turnover frequency values and providing insight into the mechanism of ionic liquid-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-ethyl-3-methylimidazolium tosylate are influenced by its ionic structure. It exhibits a low melting point, which is characteristic of ionic liquids, and can show complete miscibility with water and certain alcohols . The presence of the tosylate anion can affect the phase behavior and physico-chemical properties of the ionic liquid, such as viscosity, conductivity, and surface tension. These properties are essential for the application of 1-ethyl-3-methylimidazolium tosylate in various fields, including material science and chemical engineering.

科学的研究の応用

セルロース処理

この化合物は、セルロースを効果的に溶解する能力により、セルロースの処理に使用されます。 セルロースを貴重な誘導体やバイオ燃料に変換することを容易にします .

芳香族置換反応のためのイオン液体溶媒

イオン液体として、芳香族置換反応の溶媒として役立ちます。 この用途は、従来の溶媒では効果が得られない複雑な有機化合物の合成において重要です .

芳香族の求電子置換ニトロ化

この化合物は、芳香族の求電子置換ニトロ化に潜在的な有用性があります。 このプロセスは、染料、医薬品、農薬の合成における重要な中間体である様々な芳香族ニトロ化合物の製造に不可欠です .

ラセミ体の速度論的分離

これは、ラセミ体の速度論的分離に関与しており、ラセミ体化合物からエナンチオマーを分離し、光学活性物質を生成するために使用される方法です .

医薬品中間体

この化合物は、医薬品の製造における中間体として使用されます。 その役割は、様々な医薬品の合成において非常に重要です .

電池材料合成

材料科学の分野では、この化合物は電池材料の合成に使用されています。 これは、容量と安定性が向上した高性能電池の開発に貢献しています .

非ハロゲン化イオン液体

これは、グリーンケミストリーの用途にとって重要な、非ハロゲン化イオン液体として認識されています。 非ハロゲン化イオン液体は、ハロゲン化された対応物と比較して環境への影響が小さいことから、注目されています .

輸送現象に関する研究

この化合物は、マイクロキャピラリー内の輸送現象を理解するための研究に使用されています。 この研究は、マイクロ流体デバイスの開発やマイクロスケールでの流体動力学の理解に不可欠です .

作用機序

The mechanism of action of 1-Ethyl-3-methylimidazolium tosylate involves a doubly ionic H-bond existing between [EMI]+ and [TFSI]− ion pair conformers . Charge transfer occurs mainly from the lone pairs of oxygen and nitrogen atom to the σ-type anti-bonding orbital of the C–H and π-type anti-bonding orbitals of N–C bonds .

Safety and Hazards

特性

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C6H11N2/c1-6-2-4-7(5-3-6)11(8,9)10;1-3-8-5-4-7(2)6-8/h2-5H,1H3,(H,8,9,10);4-6H,3H2,1-2H3/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMUPILCYSJMLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049270 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328090-25-1 | |

| Record name | 1-Ethyl-3-methylimidazolium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylimidazolium p-Toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。